delapril hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

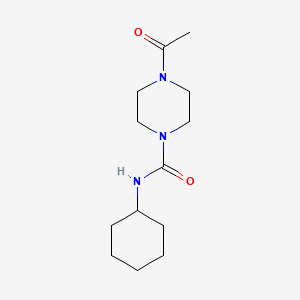

Delapril hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor that is commonly used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly converted to its active form, delaprilat, in the liver. Delapril hydrochloride has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mecanismo De Acción

The mechanism of action of delapril hydrochloride involves the inhibition of delapril hydrochloride, which leads to a decrease in the conversion of angiotensin I to angiotensin II. This results in a decrease in blood pressure and an increase in renal blood flow. Delapril hydrochloride also inhibits the breakdown of bradykinin, which is a vasodilator that promotes vasodilation and decreases blood pressure.

Biochemical and Physiological Effects:

The biochemical and physiological effects of delapril hydrochloride include a decrease in blood pressure, an increase in renal blood flow, and an inhibition of the breakdown of bradykinin. Delapril hydrochloride has also been shown to improve endothelial function and reduce oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using delapril hydrochloride in lab experiments include its potent delapril hydrochloride inhibition, its ability to decrease blood pressure and increase renal blood flow, and its potential use in the treatment of heart failure and diabetic nephropathy. The limitations include its potential side effects, such as hypotension and renal impairment, and the need for careful monitoring of blood pressure and renal function.

Direcciones Futuras

There are several future directions for the research on delapril hydrochloride. These include the investigation of its potential use in the treatment of other cardiovascular diseases, such as atherosclerosis and stroke. Further studies are also needed to determine the optimal dosage and duration of treatment with delapril hydrochloride, as well as its potential side effects and interactions with other medications. Additionally, the development of new delivery systems for delapril hydrochloride may improve its bioavailability and efficacy.

Métodos De Síntesis

The synthesis of delapril hydrochloride involves the reaction of 3-(2-(1-ethoxycarbonyl-3-phenylpropyl)ureido)propanoic acid with hydrochloric acid. The reaction yields delapril hydrochloride, which is then purified using recrystallization.

Aplicaciones Científicas De Investigación

Delapril hydrochloride has been widely used in scientific research for its ability to inhibit delapril hydrochloride, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and an increase in renal blood flow. Delapril hydrochloride has also been studied for its potential use in the treatment of heart failure and diabetic nephropathy.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of delapril hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "The first step involves the reaction of ethyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate with hydrogen chloride gas in methanol to form ethyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate hydrochloride.", "The resulting product is then treated with sodium hydroxide in methanol to form the corresponding carboxylic acid.", "The carboxylic acid is then reacted with acetic anhydride and sodium bicarbonate in acetic acid to form the corresponding acetyl derivative.", "The acetyl derivative is then treated with hydrogen chloride gas in methanol to form delapril hydrochloride.", "The final product is isolated and purified through recrystallization from a mixture of methanol and water, followed by drying under vacuum." ] } | |

Número CAS |

108428-40-6 |

Nombre del producto |

delapril hydrochloride |

Fórmula molecular |

C10H14O2 |

Peso molecular |

0 |

Sinónimos |

Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-, monohydrochloride, (R)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.